2,5-Thiophenedione, dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedione, dihydro-3-methyl- is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedione, dihydro-3-methyl- typically involves the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters. Another common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2,5-Thiophenedione, dihydro-3-methyl-, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Thiophenedione, dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Thiophene oxides.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2,5-Thiophenedione, dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a component in drug development for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,5-Thiophenedione, dihydro-3-methyl- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as a voltage-gated sodium channel blocker, which is crucial in its analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Thiophenedione, dihydro-3,4-dimethyl-
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
Uniqueness
2,5-Thiophenedione, dihydro-3-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
33688-06-1 |
---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
3-methylthiolane-2,5-dione |
InChI |
InChI=1S/C5H6O2S/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3 |
InChI Key |
HDFIYZKBENEYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.